8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of benzoxazepine derivatives . These methods are advantageous due to their ability to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxygenated compounds .
Scientific Research Applications
8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the nitro group, which can significantly alter its chemical and biological properties.
8-nitro-2,3,4,5-tetrahydro-1,4-benzodiazepine: Contains a similar ring structure but with different substituents, leading to different reactivity and applications.
Uniqueness
8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2648956-75-4 |
---|---|
Molecular Formula |
C9H11ClN2O3 |
Molecular Weight |
230.6 |
Purity |
95 |
Origin of Product |
United States |
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